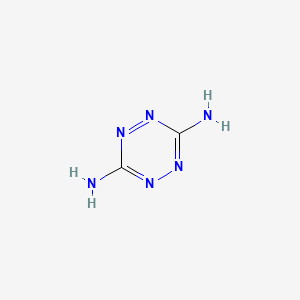

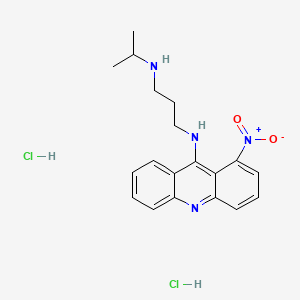

1,2,4,5-Tetrazine-3,6-diamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4,5-tetrazine derivatives involves multiple steps, including nucleophilic substitution and oxidation reactions. An improved synthesis method for 3,6-diamino-1,2,4,5-tetrazine from triaminoguanidine and 2,4-pentanedione has been developed, achieving an 80% overall yield through a process that includes treatment with nitric oxide or nitrogen dioxide followed by ammonolysis (Coburn et al., 1991). Furthermore, a novel N-oxide high-nitrogen compound, 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine-7-N-oxide, was synthesized, showcasing high density and excellent detonation properties (Hao Wei et al., 2015).

Molecular Structure Analysis

The coordination chemistry of 1,2,4,5-tetrazines is characterized by its ability to facilitate electron and charge transfer phenomena, bridge metal centers, and exhibit intense low-energy charge transfer absorptions due to a very low-lying π* orbital localized at the four nitrogen atoms. This structural peculiarity contributes to the electrical conductivity of coordination polymers and the stability of paramagnetic radical intermediates (W. Kaim, 2002).

Chemical Reactions and Properties

1,2,4,5-Tetrazine-3,6-diamine participates in a variety of chemical reactions, including the Diels-Alder reaction, which is utilized in polymer synthesis and the creation of energetic materials. The 'inverse electron-demand' Diels–Alder reaction has been applied for the preparation of bis(1,2,4,5-tetrazines), demonstrating significant applications in designing polymers and energetic compounds (C. Glidewell et al., 1997).

Physical Properties Analysis

The energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles, synthesized from 1,2,4,5-tetrazine building blocks and 3,5-diamino-1,2,4-triazole (DAT), exhibit high thermostability, low toxicity, and insensitivity to impact, friction, and electrostatic discharge. These properties make 1,2,4,5-tetrazine derivatives promising for applications in solid propellants and fire-extinguishing systems (A. Shlomovich et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,2,4,5-tetrazine derivatives are significantly influenced by their molecular structure, which allows for various chemical reactions and the formation of coordination compounds with metals. The electron-accepting characteristics of the tetrazine ring facilitate the formation of complexes with unique physical properties, such as fluorescence and magnetic coupling when the tetrazine bridge is reduced to radical anions, demonstrating their potential in the development of supramolecular materials (O. Stetsiuk et al., 2020).

Applications De Recherche Scientifique

Coordination Chemistry

1,2,4,5-Tetrazine and its derivatives are notable for their unique coordination chemistry. They exhibit phenomena such as electron and charge transfer and have the ability to bridge metal centers in various ways. This is attributed to a low-lying π* orbital localized at the nitrogen atoms, which contributes to intense charge transfer absorptions, electrical conductivity of coordination polymers, and stability of paramagnetic radical intermediates. Substituted 1,4-dihydro-1,2,4,5-tetrazines are also used as bridging ligands in supramolecular materials (Kaim, 2002).

Energetic Materials

A series of nitrogen-rich energetic materials (EMs), some with improved sensitivity, thermostability, and very low toxicity, have been synthesized using 1,2,4,5-tetrazine building blocks. These materials show high thermostability, insensitivity to impact, friction, and electrostatic discharge, and low toxicity in human cells and environmental bacteria. They are prospective components in solid propellants and solid-state gas generators for clean fire-extinguishing systems and other civil and defense applications (Shlomovich et al., 2017).

Polymer Synthesis

The ‘inverse electron-demand’ Diels–Alder reaction involving 1,2,4,5-tetrazines plays a significant role in polymer synthesis. The reaction with mono- and di-amines leads to nucleophilic substitution of pyrazolyl substituents, resulting in bis(3-amino-1,2,4,5-tetrazines). These reactions show electronic interactions between the tetrazine rings and amino groups, contributing to the development of new polymers (Glidewell et al., 1997).

Photo- and Electroactive Materials

There has been extensive research on the synthesis and application of tetrazine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Functionalized tetrazines, including aryl(heteroaryl) and arylvinyl derivatives, have been explored for their photoluminescence and application in fluorogenic probes, photosensitive oligomers, and polymer 3,6-dithienyltetrazines (Lipunova et al., 2021).

Luminescence and Electrochemistry

The 1,2,4,5-Tetrazines are known for their unique physico-chemical properties, especially in fluorescence and related optical properties. They are a key focus in research concerning luminescence and electrochemical applications, particularly in materials science (Miomandre & Audebert, 2020).

Bioorthogonal Conjugation

1,2,4,5-Tetrazines are effective dienes for inverse electron demand Diels-Alder cycloaddition reactions, used in bioorthogonal labeling and cell detection applications. Recent studies have optimized tetrazines for biological experiments, revealing their potential in various bioorthogonal applications, including cancer cell labeling (Karver et al., 2011).

Safety And Hazards

Orientations Futures

The ligand 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid has been designed and explored with the aim of using it as a linker to construct three-dimensional metal–organic frameworks (MOFs) . The nitration of 1,2,4,5-Tetrazine-3,6-diamine with a HNO3–Ac2O nitration mixture resulted in the formation of a new 3, 6-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine derivative .

Propriétés

IUPAC Name |

1,2,4,5-tetrazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYXTMYVRNWHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300631 | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetrazine-3,6-diamine | |

CAS RN |

19617-90-4 | |

| Record name | NSC137937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)

![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)

![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)

![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)

![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)